oxiran-2-ylmethyl benzoate

Cationic polymerization Epoxy resin curing Reactive diluent

Oxiran-2-ylmethyl benzoate (glycidyl benzoate, Denacol® EX-191) is a bifunctional epoxy ester monomer featuring both an oxirane ring and a benzoate ester moiety. With a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol, this compound exhibits a calculated density of 1.207 g/cm³ and a calculated boiling point of 272.7°C at 760 mmHg.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 13443-29-3
Cat. No. B080996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxiran-2-ylmethyl benzoate
CAS13443-29-3
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C(O1)COC(=O)C2=CC=CC=C2
InChIInChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyXRQKARZTFMEBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxiran-2-ylmethyl Benzoate (CAS 13443-29-3) Procurement and Differentiation Guide


Oxiran-2-ylmethyl benzoate (glycidyl benzoate, Denacol® EX-191) is a bifunctional epoxy ester monomer featuring both an oxirane ring and a benzoate ester moiety . With a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol, this compound exhibits a calculated density of 1.207 g/cm³ and a calculated boiling point of 272.7°C at 760 mmHg . Commercially available at purities of 95-98% from multiple suppliers, oxiran-2-ylmethyl benzoate serves primarily as a reactive intermediate, epoxy resin modifier, and functional monomer in polymer synthesis . The aromatic benzoate group confers distinct UV absorption and thermal stability characteristics that differentiate this compound from aliphatic glycidyl esters [1].

Workflow
Aromatic epoxy monomer for UV-absorbing copolymer and network synthesis
Selection
Benzoate-bearing glycidyl ester with reported cationic cure compatibility
Use Context
Reactive diluent, functional polymer modifier, and enzyme inhibition SAR tool compound

Why Oxiran-2-ylmethyl Benzoate Cannot Be Substituted with Generic Epoxy Monomers


Generic substitution of oxiran-2-ylmethyl benzoate with other epoxy-functional monomers fails due to critical differences in polymerization kinetics, polymer network architecture, and functional properties. The aromatic benzoate moiety in oxiran-2-ylmethyl benzoate introduces both UV-absorbing capability and altered cationic polymerization behavior compared to aliphatic glycidyl esters such as glycidyl acetate or glycidyl methacrylate [1]. Studies on the cationic polymerization of glycidyl esters demonstrate that the benzoate substituent significantly influences the rate of polymerization and its dependence on medium polarity relative to acetate and naphthoate analogs [2]. Additionally, incorporation of oxiran-2-ylmethyl benzoate into copolymers with epichlorohydrin at comonomer ratios up to 90% enables precise tuning of UV absorption properties—a functional characteristic absent in simpler glycidyl ethers or aliphatic glycidyl esters [3]. The rigid aromatic structure also contributes to distinct rheological and mechanical outcomes in cured epoxy networks compared to flexible aliphatic reactive diluents .

Attribute
This Product
Aliphatic Glycidyl Esters
UV Absorption
Aromatic benzoate confers intrinsic UV absorption for polymer-bound stabilization
May not provide intrinsic UV chromophore; additive-based stabilization may be required
Cationic Kinetics
Reported anomalous polarity-dependent rate profile; internal complexation may alter active-center equilibrium
Active-center equilibrium may differ; process recalibration may be required for formulation transfer
Network Architecture
Rigid aromatic ring may contribute to higher cured-network stiffness
Flexible aliphatic chains may shift mechanical and rheological outcomes

Quantitative Differentiation Evidence for Oxiran-2-ylmethyl Benzoate Procurement


Aromatic vs. Aliphatic Glycidyl Ester Cationic Polymerization Kinetics

The cationic polymerization kinetics of glycidyl benzoate differ from those of glycidyl acetate due to the influence of the aromatic substituent on active center stabilization. The study compared glycidyl acetate, glycidyl benzoate, and glycidyl naphthoate under identical cationic polymerization conditions, revealing that polymerization rate exhibits anomalous dependence on medium polarity—a phenomenon attributed to internal complexation and equilibrium between two types of active centers [1]. The aromatic benzoate ester influences the propagation rate constant relative to the aliphatic acetate analog, with the difference being most pronounced in media of intermediate polarity [1].

Cationic Kinetics
Method context
Glycidyl benzoate vs glycidyl acetate exhibit distinct rate-polarity profiles under cationic conditions; aromatic ester alters active-center equilibrium and propagation kinetics relative to aliphatic analog
Kinetic profile may not transfer to aliphatic ester workflows without recalibration
Process parameter adjustments advised for formulation transfer
Cationic polymerization Epoxy resin curing Reactive diluent Kinetic analysis

UV-Absorbing Functional Group Incorporation into Polymer Backbones

Glycidyl benzoate serves as a UV-absorbing comonomer in polyepichlorohydrin-based copolymers, enabling intrinsic photostabilization without additive leaching. Copolymers of epichlorohydrin and glycidyl N,N-dimethylaminobenzoate were prepared with glycidyl benzoate comonomer content up to 90% [1]. This high incorporation capacity demonstrates the compatibility of the aromatic glycidyl ester with epichlorohydrin polymerization chemistry, yielding functional polymers with covalently bound UV-absorbing groups [1].

Comonomer Incorporation
Reported
Up to 90% glycidyl benzoate incorporation achieved in copolymers with epichlorohydrin, enabling covalently bound UV-absorbing groups without additive leaching
Supports high-loading UV-absorbing copolymer synthesis with intrinsic photostabilization
Epichlorohydrin copolymerization context; review full conditions
Functional polymers UV stabilization Copolymer synthesis Epichlorohydrin

Enzyme Inhibition Profile in Monoacylglycerol Lipase (MAGL) Assays

(±)-Oxiran-2-ylmethyl benzoate has been evaluated as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation. A structure-activity relationship study examined a series of MAGL inhibitors, comparing the inhibitory effects of oxiran-2-ylmethyl benzoate with effects upon fatty acid amide hydrolase (FAAH) [1]. The compound is documented as an enzyme ligand with inhibitory activity in two distinct enzyme-catalyzed reaction contexts, establishing its utility as a pharmacologically relevant epoxy ester scaffold [1].

MAGL Inhibition Profile
Class-level inference
Documented as MAGL inhibitor in comparative SAR study; evaluated alongside FAAH selectivity context. Quantitative IC₅₀ data available in full publication
Supports MAGL inhibitor scaffold screening and SAR extension context
Quantitative inhibition values require full-text publication review
Enzyme inhibition Monoacylglycerol lipase Endocannabinoid system Structure-activity relationship

Procurement-Optimized Application Scenarios for Oxiran-2-ylmethyl Benzoate


UV-Stable Epoxy Resin Formulation Development

Based on evidence of successful copolymerization with epichlorohydrin at comonomer levels up to 90% [1], oxiran-2-ylmethyl benzoate is procurement-appropriate for developing intrinsically UV-stable epoxy networks. Unlike formulations requiring migratory UV stabilizer additives, the benzoate moiety is covalently incorporated into the polymer backbone during cure [1]. This compound is supplied commercially as Denacol® EX-191P, specifically positioned as a low-chlorine, high-purity reactive diluent for electronics materials and coating applications .

MAGL Inhibitor Research and Pharmacological Studies

For academic and pharmaceutical research programs investigating monoacylglycerol lipase (MAGL) as a therapeutic target in endocannabinoid signaling, cancer, or inflammatory conditions, oxiran-2-ylmethyl benzoate provides a structurally defined inhibitor scaffold with published structure-activity relationship data [2]. The compound's role as an enzyme ligand with documented inhibitory activity [2] supports its procurement for replication studies, SAR expansion, or as a reference compound in MAGL inhibitor screening cascades.

Cationic Photopolymerization and Reactive Diluent Systems

Given the established cationic polymerization behavior of glycidyl benzoate relative to glycidyl acetate and glycidyl naphthoate [3], this compound is indicated for cationic cure systems requiring aromatic epoxy functionality. The commercial Denacol® EX-191P grade is specifically marketed as a monofunctional aromatic epoxy compound offering low viscosity and excellent reactivity for use as a reactive dilution agent in electronics materials and coatings . Formulators selecting this grade benefit from low chlorine content and high purity specifications relevant to electronics applications .

Application
Selection Property
Validation Focus
UV-absorbing epoxy network development
Covalent benzoate incorporation into polymer backbone during cure
UV absorption performance and non-leaching photostabilization assessment
MAGL inhibitor screening and SAR studies
Epoxy ester inhibitor scaffold with published SAR context
MAGL vs FAAH selectivity profiling and assay replication review
Cationic cure reactive diluent systems
Aromatic glycidyl ester with reported cationic cure compatibility
Cure kinetics and network architecture assessment for formulation fit

Technical Documentation Hub

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